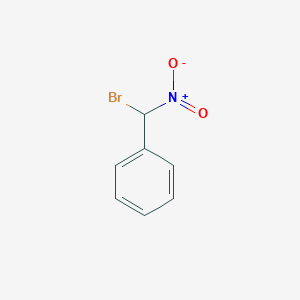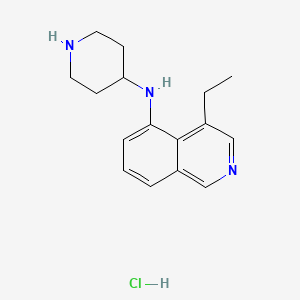
Diethyl 2-(but-2-yn-1-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diethyl 2-(but-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two ethyl groups and a but-2-yn-1-yl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(but-2-yn-1-yl)malonate can be synthesized through the alkylation of diethyl malonate with but-2-yn-1-yl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of but-2-yn-1-yl bromide . The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the but-2-yn-1-yl bromide, displacing the bromide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Diethyl 2-(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Alkylation: Dialkylated malonates.
Oxidation: Carboxylic acids, ketones.
Substitution: Substituted malonates with different functional groups.
科学的研究の応用
Diethyl 2-(but-2-yn-1-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of diethyl 2-(but-2-yn-1-yl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the but-2-yn-1-yl group.
Dimethyl 2-(but-2-yn-1-yl)malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 2-(prop-2-yn-1-yl)malonate: Similar structure but with a prop-2-yn-1-yl group instead of but-2-yn-1-yl.
Uniqueness
Diethyl 2-(but-2-yn-1-yl)malonate is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct reactivity and properties compared to its simpler analogs. This structural feature allows for more diverse chemical transformations and applications in synthesis .
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
diethyl 2-but-2-ynylpropanedioate |
InChI |
InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,5-6,8H2,1-3H3 |
InChIキー |
YVMXASZMVGXHRQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC#CC)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanesulfonamide, N-[4-acetyl-2-[(2,4-difluorophenyl)thio]phenyl]-](/img/structure/B8602731.png)


![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]benzamide](/img/structure/B8602754.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)





![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
